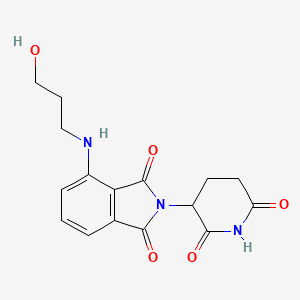
Pomalidomide-C3-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-C3-OH is a derivative of pomalidomide, an immunomodulatory agent used primarily in the treatment of multiple myeloma. Pomalidomide itself is a thalidomide analogue, known for its potent anti-inflammatory and anti-cancer properties. The compound has gained significant attention in the scientific community due to its enhanced efficacy and reduced toxicity compared to its predecessors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-C3-OH typically involves multiple steps, starting from commercially available starting materials. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to further reactions, including reduction and cyclization, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves high-yield reactions and efficient purification steps to ensure the final product’s purity exceeds 99% . Continuous flow synthesis has also been explored to improve the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
Pomalidomide-C3-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions are commonly used in the synthesis of this compound, particularly in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce amines.
科学的研究の応用
Pomalidomide-C3-OH has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: This compound is primarily used in the treatment of multiple myeloma and other hematological malignancies.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用機序
Pomalidomide-C3-OH exerts its effects through multiple mechanisms:
Inhibition of Angiogenesis: The compound directly inhibits the formation of new blood vessels, which is crucial for tumor growth.
Immunomodulation: It enhances the immune system’s ability to attack cancer cells by increasing the activity of T-cells and natural killer cells.
Induction of Apoptosis: This compound induces programmed cell death in cancer cells, thereby reducing tumor size.
類似化合物との比較
Pomalidomide-C3-OH is compared with other similar compounds such as thalidomide and lenalidomide. While all three compounds belong to the same class of immunomodulatory drugs, this compound has shown improved efficacy and a better toxicity profile . Thalidomide, the parent compound, was the first to demonstrate anti-cancer activity but had significant side effects. Lenalidomide, a more potent analogue, improved upon thalidomide’s efficacy but still had limitations. This compound, the latest in this series, offers the best balance of efficacy and safety .
List of Similar Compounds
- Thalidomide
- Lenalidomide
- CC-220 (Iberdomide)
特性
分子式 |
C16H17N3O5 |
|---|---|
分子量 |
331.32 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C16H17N3O5/c20-8-2-7-17-10-4-1-3-9-13(10)16(24)19(15(9)23)11-5-6-12(21)18-14(11)22/h1,3-4,11,17,20H,2,5-8H2,(H,18,21,22) |
InChIキー |
VESILCAPQNJVEI-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)
![3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B13467188.png)
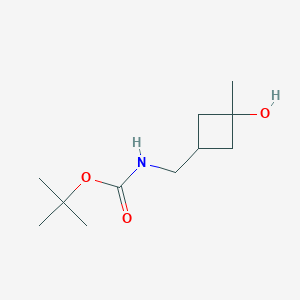
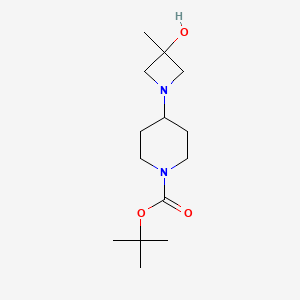
![tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13467215.png)
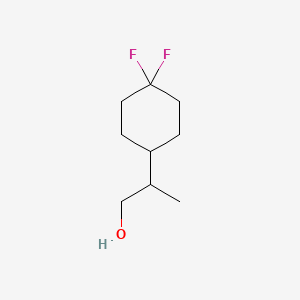
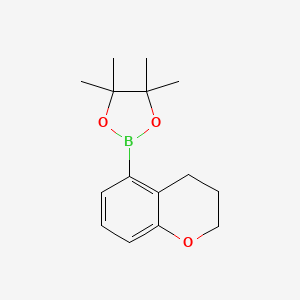
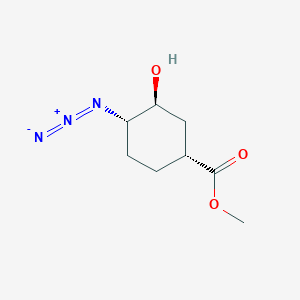
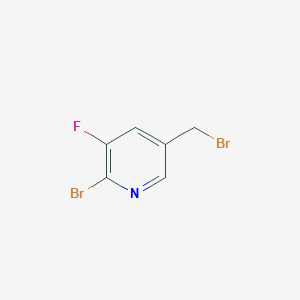

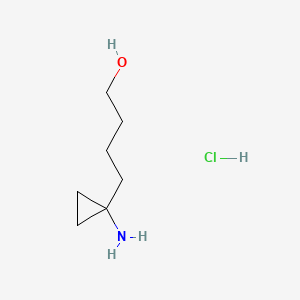
![2-[(Trimethylsilyl)oxy]benzene-1-thiol](/img/structure/B13467241.png)
![3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea](/img/structure/B13467242.png)
